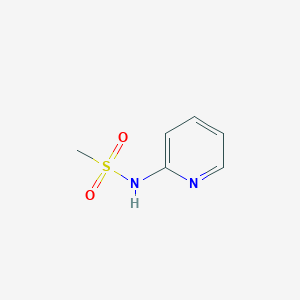
N-(piridin-2-il)metanosulfonamida
Descripción general
Descripción
N-(pyridin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C6H8N2O2S It is a sulfonamide derivative where a methanesulfonamide group is attached to the pyridine ring at the 2-position
Aplicaciones Científicas De Investigación
Chemistry: N-(pyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .
Biology and Medicine: It may be explored for its antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, N-(pyridin-2-yl)methanesulfonamide can be used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of other compounds makes it valuable in large-scale chemical manufacturing .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From α-bromoketones and 2-aminopyridine: N-(pyridin-2-yl)methanesulfonamide can be synthesized via a chemodivergent approach. The reaction involves the use of α-bromoketones and 2-aminopyridine under different conditions.
Oxidative Amidation: Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide in decane.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(pyridin-2-yl)methanesulfonamide can undergo oxidation reactions, particularly at the sulfonamide group.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like iodine and tert-butyl hydroperoxide are commonly used in the oxidative reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative amidation can yield various amide derivatives .
Mecanismo De Acción
The mechanism by which N-(pyridin-2-yl)methanesulfonamide exerts its effects is not fully understood. like other sulfonamides, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
N-(2-pyridinylmethyl)methanesulfonamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the pyridine ring.
N-(2-hydroxyphenyl)methanesulfonamide: This compound features a hydroxy group instead of a pyridine ring.
Uniqueness: N-(pyridin-2-yl)methanesulfonamide is unique due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions. This structural feature may enhance its biological activity and make it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
N-pyridin-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMXGHSQCIPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385311 | |
| Record name | N-(pyridin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-23-5 | |
| Record name | N-(pyridin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


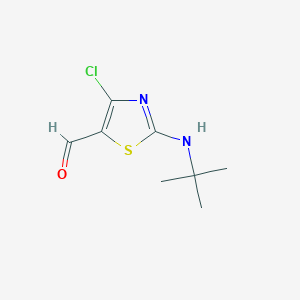
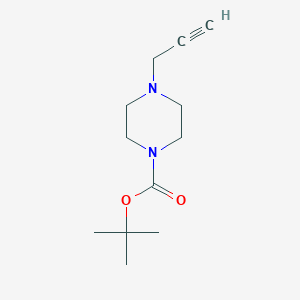


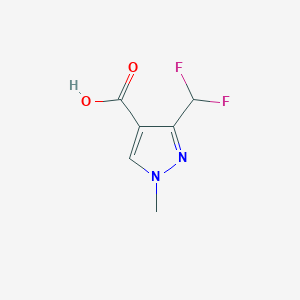

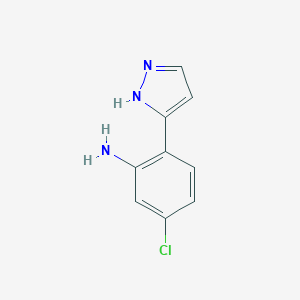
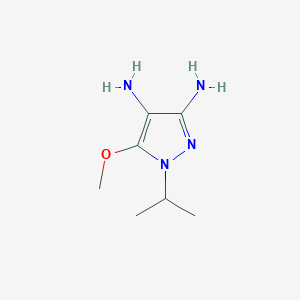
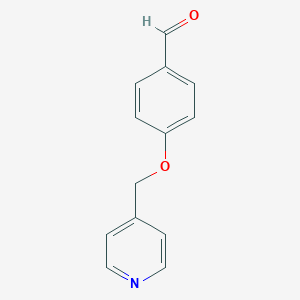



![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
